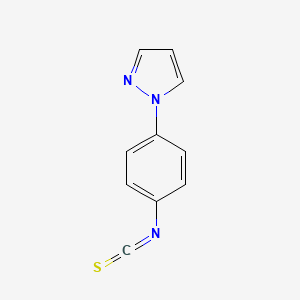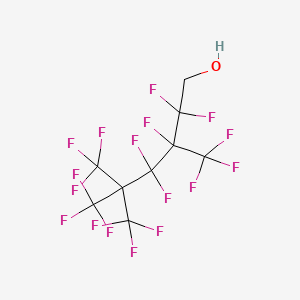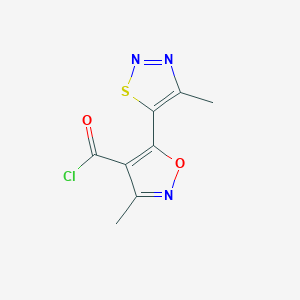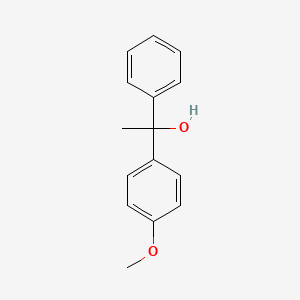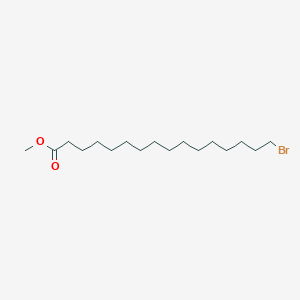
十六烷酸甲酯
概述
描述
Methyl 16-bromohexadecanoate is an organic compound with the molecular formula C17H33BrO2. It is a derivative of hexadecanoic acid, where a bromine atom is attached to the sixteenth carbon atom, and the carboxylic acid group is esterified with a methyl group. This compound is often used in organic synthesis and has applications in various scientific fields.
科学研究应用
Methyl 16-bromohexadecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the preparation of self-assembled monolayers.
Biology: The compound is used in the study of lipid metabolism and as a precursor in the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: Methyl 16-bromohexadecanoate is used in the production of specialty chemicals and materials.
生化分析
Biochemical Properties
Methyl 16-bromohexadecanoate plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it can act as a substrate for certain esterases, which hydrolyze the ester bond to release 16-bromohexadecanoic acid. This interaction is crucial for the compound’s role in biochemical pathways, as it allows for the incorporation of the brominated fatty acid into more complex molecules .
Cellular Effects
Methyl 16-bromohexadecanoate affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the incorporation of the brominated fatty acid into cellular membranes can affect membrane fluidity and function, potentially impacting signal transduction processes. Additionally, methyl 16-bromohexadecanoate may modulate the expression of genes involved in lipid metabolism, further influencing cellular metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of methyl 16-bromohexadecanoate involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, methyl 16-bromohexadecanoate may inhibit or activate certain enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in enzyme conformation and activity, ultimately affecting biochemical pathways and cellular processes. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 16-bromohexadecanoate can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that methyl 16-bromohexadecanoate is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of methyl 16-bromohexadecanoate vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, methyl 16-bromohexadecanoate can exhibit toxic or adverse effects, such as cellular damage or disruption of metabolic pathways. Threshold effects have been observed in studies, where a certain dosage level must be reached before significant biological effects are observed. It is crucial to carefully control the dosage of methyl 16-bromohexadecanoate in experimental settings to avoid potential toxicity .
Metabolic Pathways
Methyl 16-bromohexadecanoate is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by esterases, which hydrolyze the ester bond to release 16-bromohexadecanoic acid. This brominated fatty acid can then be incorporated into more complex lipids or undergo further metabolic transformations. The presence of the bromine atom can influence the compound’s reactivity and interactions with other biomolecules, potentially affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, methyl 16-bromohexadecanoate is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes and within different cellular compartments. These interactions can influence the localization and accumulation of methyl 16-bromohexadecanoate, affecting its biological activity and function. For example, the compound may be preferentially localized to specific organelles, such as the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular processes .
Subcellular Localization
The subcellular localization of methyl 16-bromohexadecanoate is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, methyl 16-bromohexadecanoate may be targeted to the endoplasmic reticulum, where it can influence lipid metabolism and protein synthesis. Alternatively, the compound may accumulate in mitochondria, affecting energy production and metabolic pathways. The specific localization of methyl 16-bromohexadecanoate can significantly impact its biological effects .
准备方法
Synthetic Routes and Reaction Conditions
Methyl 16-bromohexadecanoate can be synthesized through the bromination of methyl hexadecanoate. The process involves the following steps:
Bromination: Methyl hexadecanoate is reacted with bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or ultraviolet light to form methyl 16-bromohexadecanoate.
Purification: The product is purified through recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of methyl 16-bromohexadecanoate follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
化学反应分析
Types of Reactions
Methyl 16-bromohexadecanoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Reduction: The compound can be reduced to form methyl hexadecanoate using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products such as methyl 16-hydroxyhexadecanoate or methyl 16-aminohexadecanoate are formed.
Reduction: Methyl hexadecanoate.
Oxidation: Hexadecanoic acid.
作用机制
The mechanism of action of methyl 16-bromohexadecanoate involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic applications to introduce functional groups into organic molecules.
相似化合物的比较
Methyl 16-bromohexadecanoate can be compared with other similar compounds such as:
Methyl 11-bromoundecanoate: A shorter chain analog with similar reactivity but different physical properties.
Methyl 12-bromododecanoate: Another analog with a different chain length, affecting its solubility and reactivity.
Methyl 10-bromodecanoate: A compound with a shorter chain, used in similar applications but with different reaction conditions.
Uniqueness
Methyl 16-bromohexadecanoate is unique due to its long carbon chain and the position of the bromine atom, which makes it suitable for specific synthetic applications and studies in lipid metabolism.
属性
IUPAC Name |
methyl 16-bromohexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33BrO2/c1-20-17(19)15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18/h2-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTQDEJMRYPSHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371628 | |
| Record name | Methyl 16-bromohexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26825-89-8 | |
| Record name | Methyl 16-bromohexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 16-bromohexadecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

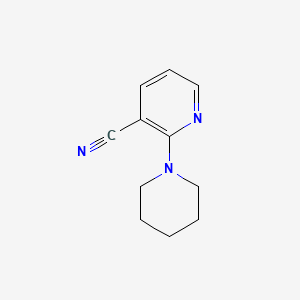
![2-[(2-Chloro-4-nitrophenyl)sulfanyl]acetic acid](/img/structure/B1596927.png)
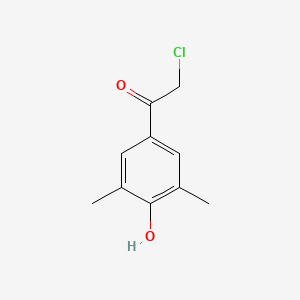
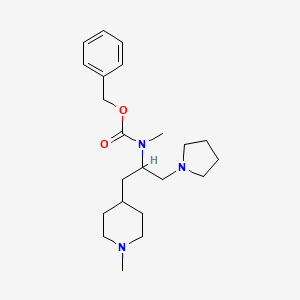
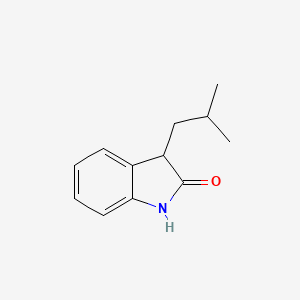

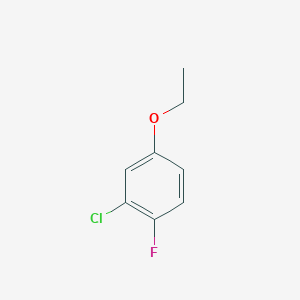

![N-[1-(4-pentylphenyl)ethylidene]hydroxylamine](/img/structure/B1596939.png)
